molecular formula C12H10BrNO3S2 B15149751 5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone

5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B15149751
M. Wt: 360.3 g/mol
InChI Key: FHXHFVSXLQIMCW-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone typically involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets. The compound’s thiazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The brominated aromatic ring may also contribute to the compound’s biological activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    2-Thioxo-4-thiazolidinone: A structurally related compound with similar biological activities.

Uniqueness

5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone is unique due to the presence of both a brominated aromatic ring and a thiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-16-8-5-7(13)3-6(10(8)17-2)4-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXHFVSXLQIMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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